molecular formula C11H6F6O B13577646 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13577646
M. Wt: 268.15 g/mol
InChI Key: GRRDGORJNGVELE-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a hexafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the hexafluoropropanol moiety can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct physicochemical properties such as high thermal stability and specific reactivity. This makes it a valuable compound for applications requiring robust and stable materials.

Properties

Molecular Formula

C11H6F6O

Molecular Weight

268.15 g/mol

IUPAC Name

2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C11H6F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h1,3-6,18H

InChI Key

GRRDGORJNGVELE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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